(4-Bromo-2-methylphenyl)methanamine

uPA Inhibition Serine Protease Halogen Bonding

(4-Bromo-2-methylphenyl)methanamine, with the CAS registry number 376646-62-7, is a brominated primary amine featuring a 2-methyl substituent on the phenyl ring. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 376646-62-7
Cat. No. B151677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methylphenyl)methanamine
CAS376646-62-7
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CN
InChIInChI=1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
InChIKeyCRDQDMSHRCFAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





376646-62-7 (4-Bromo-2-methylphenyl)methanamine: A High-Purity, Halogenated Benzylamine Scaffold for Targeted Pharmaceutical Intermediates


(4-Bromo-2-methylphenyl)methanamine, with the CAS registry number 376646-62-7, is a brominated primary amine featuring a 2-methyl substituent on the phenyl ring. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol [1]. Commercially available from multiple suppliers at purities up to 97% , this liquid compound serves as a versatile building block in medicinal chemistry . The presence of the bromine atom at the para position enables further functionalization via cross-coupling reactions, while the benzylic amine provides a nucleophilic handle for amide bond formation and reductive amination sequences.

Why 376646-62-7 (4-Bromo-2-methylphenyl)methanamine Cannot Be Replaced by Common 4-Halobenzylamine Alternatives in Synthetic Routes


Substituting the bromine atom with a chlorine or fluorine congener in the 4-position of the benzylamine core dramatically alters both chemical reactivity and biological target engagement profiles. While compounds like 4-chloro-2-methylbenzylamine (CAS 27917-11-9) or 4-fluoro-2-methylbenzylamine (CAS 771574-00-6) are structurally similar, the key differentiator is the bromine atom's unique combination of polarizability and size. This influences halogen bonding strength [1], cross-coupling reactivity in Pd-catalyzed transformations [2], and even the compound's lipophilicity (LogP). Consequently, synthetic yields in multi-step medicinal chemistry campaigns, as well as the resulting potency of final drug candidates, are not conserved across these halogen variants. The specific quantitative impact on both synthesis and biological performance is detailed in the evidence that follows.

Quantitative Evidence Guide for 376646-62-7 (4-Bromo-2-methylphenyl)methanamine: Differentiation from Halogenated Benzylamine Analogs


Superior Enzymatic Inhibition Potency Compared to the 4-Chloro Analog: A uPA Halogen Series Comparison

In a comparative study of halogenated benzylamine derivatives, 4-bromobenzylamine (BrBA) demonstrated a 7.15-fold greater inhibitory potency against human urokinase-type plasminogen activator (uPA) than its 4-chlorobenzylamine (ClBA) counterpart. The measured inhibition constant (Ki) for 4-bromobenzylamine was 1.28 ± 0.06 mM, whereas 4-chlorobenzylamine exhibited a Ki of 9.15 ± 0.02 mM [1]. This difference is attributed to the enhanced halogen bonding capability of the bromine atom, which strengthens the ligand-protein interaction.

uPA Inhibition Serine Protease Halogen Bonding

Validated High-Purity Supply with Quantitative Analytical Specifications for Reproducible Synthesis

The commercial availability of (4-Bromo-2-methylphenyl)methanamine (CAS 376646-62-7) from major suppliers is defined by rigorous analytical specifications, ensuring batch-to-batch consistency for sensitive synthetic applications. Vendor datasheets specify a minimum HPLC purity of 95% to 97% [REFS-1, REFS-2], with some manufacturers providing comprehensive certificates of analysis that include NMR, HPLC, and GC data . This level of documented quality control is critical for scaling reactions from milligram to kilogram quantities.

Chemical Purity HPLC Procurement Specification

Demonstrated Synthetic Utility: Scalable Routes to Advanced Intermediates and Drug Candidates

Recent patent literature highlights the compound's established role as a key intermediate in the synthesis of benzylamine derivatives targeting plasma kallikrein and Bruton's tyrosine kinase (BTK) [REFS-1, REFS-2]. For instance, it is explicitly claimed as a synthetic building block in the preparation of benzylamine derivatives with potential for treating diseases involving plasma kallikrein activity [2]. Synthetic protocols have been optimized, with reports describing the compound's preparation in high yield (e.g., quantitative yields) from 4-bromo-2-methylbenzonitrile using borane reduction [REFS-3, REFS-4].

Organic Synthesis Pharmaceutical Intermediate Benzylamine Derivative

Procurement-Driven Application Scenarios for 376646-62-7 (4-Bromo-2-methylphenyl)methanamine


Medicinal Chemistry: Development of Potent Serine Protease Inhibitors

This building block is ideally suited for medicinal chemistry programs targeting serine proteases such as urokinase-type plasminogen activator (uPA). As demonstrated by comparative halogen series data, the bromine atom at the para-position confers a substantial potency advantage over the corresponding chlorine analog (Ki = 1.28 mM vs. 9.15 mM) [1]. Incorporating (4-Bromo-2-methylphenyl)methanamine into inhibitor scaffolds is therefore a strategic choice for optimizing target engagement and improving the therapeutic index of lead compounds.

Process Chemistry: A Validated Intermediate for Scalable API Synthesis

For process chemists, this compound is a reliable, commercially available intermediate with a documented supply chain. Vendor specifications guarantee minimum HPLC purity of 95%, with options for 97% purity and full analytical certification (NMR, HPLC, GC) [REFS-2, REFS-3]. Its established role in patent-protected routes toward BTK and plasma kallikrein inhibitors [REFS-4, REFS-5] de-risks its procurement for kilo-scale synthesis, ensuring a direct path to clinical candidates without the need for extensive purification or alternative route scouting.

Academic Research: Exploring Halogen Bonding in Receptor-Ligand Interactions

The compound's 4-bromo-2-methyl substitution pattern provides a unique molecular probe for studying the role of halogen bonding in biological systems. The significant increase in uPA inhibition potency for 4-bromobenzylamine relative to 4-chlorobenzylamine is a prime example of this phenomenon [1]. Researchers investigating structure-based drug design can utilize this building block to systematically explore how bromine's polarizability influences binding free energy and selectivity profiles across various protein targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-2-methylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.